3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-7-8-15(20)23-16(13)17(24)22-12-5-3-10(4-6-12)14-9-21-18(25-14)11-1-2-11/h3-9,11H,1-2H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNSMYZWYIMOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s oxazole ring (O, N) contrasts with the thiazole (S, N) in ’s compound. ’s compound incorporates a piperazine ring (basic N) and a benzoxazine moiety, which may improve solubility and metabolic stability compared to the target compound .
In contrast, ’s benzamide derivative uses dichloro substituents on a benzene ring, which may alter π-π stacking interactions . The cyclopropyl group in the target compound offers steric hindrance and metabolic stability, whereas the cyclohexylamino group in ’s compound introduces bulkier, more flexible aliphatic character .
Functional Group Variations :
- The trifluoromethyl group in ’s compound is strongly electron-withdrawing and lipophilic, which could influence bioavailability and target binding compared to the cyclopropyl group in the target compound .
Hypothetical Implications for Bioactivity
While direct biological data are unavailable in the provided evidence, structural comparisons suggest:
- The target compound may exhibit selectivity for targets requiring rigid, planar aromatic systems (e.g., kinase ATP-binding pockets), aided by the oxazole’s hydrogen-bonding capacity.
- ’s piperazine-carboxamide could demonstrate improved solubility and CNS penetration due to the piperazine moiety’s basicity .
Methodological Considerations in Structural Analysis
The crystallographic software referenced (e.g., SHELX, SIR97) highlights the importance of single-crystal X-ray diffraction in resolving the precise geometry of such compounds. For example:
Preparation Methods
Oxidation of 2,3,6-Trichloropyridine
2,3,6-Trichloropyridine undergoes oxidation with hydrogen peroxide in acetic acid using molybdenum trioxide (MoO₃) as a catalyst. At 80°C, the reaction selectively oxidizes the pyridine ring to yield 2,3,6-trichloropyridine N-oxide with 90% efficiency.
Cyanogenation of the N-Oxide Intermediate
The N-oxide intermediate is dissolved in dimethylformamide (DMF) and treated with sodium cyanide (NaCN) at 80–90°C. This step replaces the chlorine atom at the 2-position with a cyano group, forming 2-cyano-3,6-dichloropyridine N-oxide. Ethanol recrystallization purifies the product.
Deoxygenation and Chlorine Retention
Phosphorus trichloride (PCl₃) facilitates deoxygenation of the N-oxide under heating, yielding 2-cyano-3,6-dichloropyridine. The reaction preserves the chlorine substituents while eliminating the oxide group.
Hydrolysis to Carboxylic Acid
The nitrile group undergoes alkaline hydrolysis in ethanol with sodium hydroxide (NaOH), followed by acidification to pH 2–3. This step converts the cyano group into a carboxylic acid, producing 3,6-dichloropyridine-2-carboxylic acid (clopyralid) in high yield.
Synthesis of 4-(2-Cyclopropyl-1,3-Oxazol-5-yl)Aniline
The aniline-bearing oxazole substituent is synthesized via a cyclization strategy adapted from PMC8201758:
Formation of Cyclopropyl Amide Intermediate
Cyclopropylcarbonyl chloride reacts with 4-aminophenylacetonitrile in the presence of pyridine, forming a cyclopropyl amide. This intermediate is recrystallized for purity.
Cyclization to 1,3-Oxazole
Phosphoryl chloride (POCl₃) induces cyclization of the amide at elevated temperatures, yielding 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline. The reaction proceeds via intramolecular dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.
Carboxamide Coupling Reaction
The final step involves coupling the carboxylic acid and aniline derivatives to form the target carboxamide:
Activation of Carboxylic Acid
3,6-Dichloropyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. The reaction is conducted under reflux in anhydrous dichloromethane.
Amide Bond Formation
The acid chloride reacts with 4-(2-cyclopropyl-1,3-oxazol-5-yl)aniline in chloroform and pyridine at 0°C. Slow addition of the acid chloride ensures controlled reaction kinetics, yielding 3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide with minimal side products.
Optimization and Analytical Validation
Critical parameters for optimizing yield and purity include:
Reaction Temperature Control
Solvent Selection
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Oxidation | 90 | 98 | |
| Cyanogenation | 85 | 95 | |
| Cyclization | 78 | 97 | |
| Amide Coupling | 82 | 99 |
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated but exhibited limitations:
Microwave-Assisted Coupling
Microwave irradiation reduced reaction time for amide coupling but caused decomposition of the oxazole ring at elevated temperatures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
